1-(4-iodobenzyl)-1H-pyrimidine-2,4-dione
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Overview
Description
1-(4-Iodobenzyl)pyrimidine-2,4(1H,3H)-dione is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-iodobenzyl bromide and pyrimidine-2,4(1H,3H)-dione.
Nucleophilic Substitution Reaction: The key step in the synthesis is the nucleophilic substitution reaction, where the 4-iodobenzyl group is introduced to the pyrimidine ring. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1-(4-Iodobenzyl)pyrimidine-2,4(1H,3H)-dione may involve:
Optimization of Reaction Conditions: Scaling up the reaction requires optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodobenzyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under appropriate conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Iodobenzyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It can be used in the development of new materials and as an intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Iodobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a bromine atom instead of iodine.
1-(4-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a chlorine atom instead of iodine.
1-(4-Methylbenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure with a methyl group instead of iodine.
Properties
Molecular Formula |
C11H9IN2O2 |
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Molecular Weight |
328.11 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methyl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H9IN2O2/c12-9-3-1-8(2-4-9)7-14-6-5-10(15)13-11(14)16/h1-6H,7H2,(H,13,15,16) |
InChI Key |
ZWQRYWRGYDXFLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=O)NC2=O)I |
Origin of Product |
United States |
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